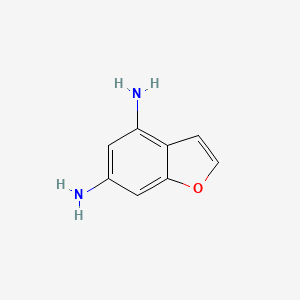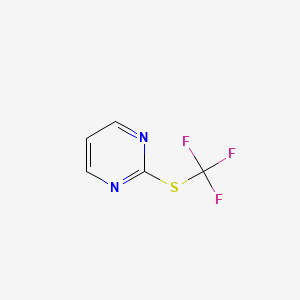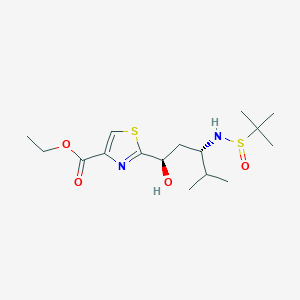
rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate” is a complex organic compound that features a thiazole ring, a tert-butylsulfinyl group, and a carboxylate ester. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the tert-Butylsulfinyl Group: This step might involve the use of tert-butylsulfinyl chloride in the presence of a base to introduce the sulfinyl group.
Esterification: The carboxylic acid group can be converted to an ester using ethanol and an acid catalyst.
Hydroxylation and Amination: Introduction of the hydroxyl and amino groups can be achieved through selective reduction and amination reactions.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, nitrothiazoles.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Studied for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It might interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- Ethyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but lacks the tert-butylsulfinyl group.
- Methyl 2-((1R,3S)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the tert-butylsulfinyl group and the specific stereochemistry of the compound might confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C16H28N2O4S2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
ethyl 2-[(1R,3S)-3-(tert-butylsulfinylamino)-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H28N2O4S2/c1-7-22-15(20)12-9-23-14(17-12)13(19)8-11(10(2)3)18-24(21)16(4,5)6/h9-11,13,18-19H,7-8H2,1-6H3/t11-,13+,24?/m0/s1 |
InChIキー |
PVGZSUZLFWZUTA-PSRAYLCPSA-N |
異性体SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H](C[C@@H](C(C)C)NS(=O)C(C)(C)C)O |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NS(=O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


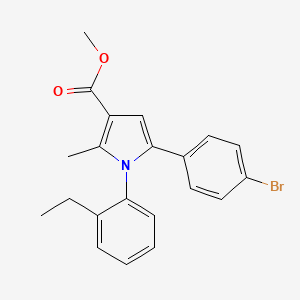
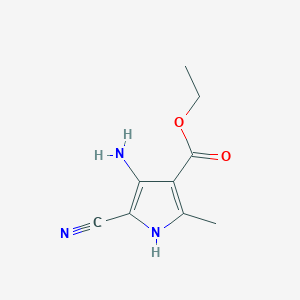
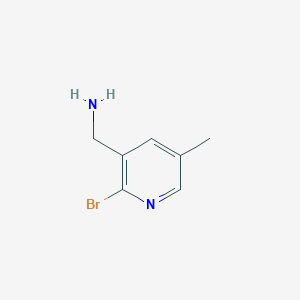
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
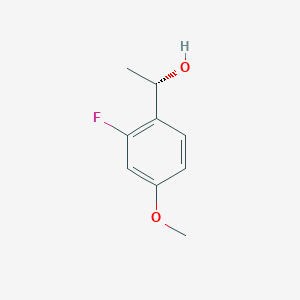
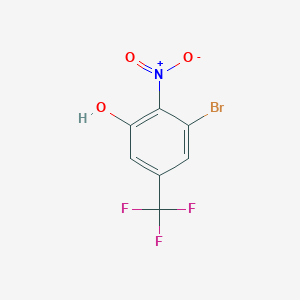
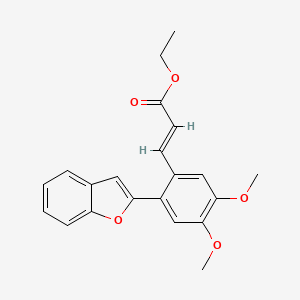
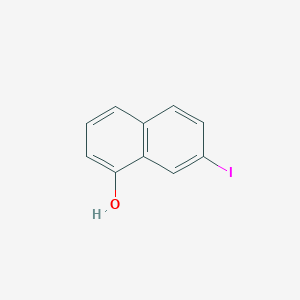
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
